Physical and chemical properties of 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide
Physical and chemical properties of 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide
An In-depth Technical Guide to 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide
Executive Summary
This technical guide provides a comprehensive overview of 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide, a substituted aromatic sulfonamide of interest to researchers in medicinal chemistry and drug development. The sulfonamide functional group is a cornerstone in pharmacology, known for its presence in a wide array of antibacterial, diuretic, and anticonvulsant agents. This document details the compound's structural and physicochemical properties, outlines a robust synthetic pathway from its sulfonyl chloride precursor, provides detailed protocols for its analytical characterization, and establishes essential safety and handling procedures. The guide is structured to provide not just data, but also the scientific rationale behind the methodologies, empowering researchers to confidently synthesize, verify, and handle this compound in a laboratory setting.
Nomenclature and Structural Elucidation
The systematic identification of a compound is foundational to all subsequent research. The structural arrangement of 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide defines its chemical reactivity and potential biological interactions.
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Systematic IUPAC Name: 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide.[1]
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CAS Number: 1342859-02-2.[2]
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Molecular Formula: C₈H₁₀ClNO₄S
The structure consists of a benzene ring substituted with five groups. The sulfonamide group (-SO₂NH₂) is designated at position 1. Following standard nomenclature rules, the substituents are numbered to give the lowest possible locants, resulting in a chlorine atom at position 2, and two methoxy groups (-OCH₃) at positions 4 and 5.
Detailed Experimental Protocol
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Reaction Setup: To a solution of 2-chloro-4,5-dimethoxybenzene-1-sulfonyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration), cool the flask to 0 °C using an ice bath.
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Reagent Addition: Add an excess of concentrated ammonium hydroxide (approx. 5-10 eq) dropwise to the stirred solution. The use of excess ammonia is crucial to drive the reaction to completion and to neutralize the HCl byproduct.
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Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.
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Workup: Transfer the reaction mixture to a separatory funnel. Dilute with additional DCM and wash sequentially with 1M HCl (to remove excess ammonia), water, and finally a saturated NaCl solution (brine).
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide.
Reactivity Insights
The sulfonamide N-H protons are weakly acidic and can be deprotonated by a strong base. This allows for N-alkylation or N-arylation, providing a route to a library of substituted sulfonamides, which is a common strategy in drug discovery to modulate pharmacokinetic properties. [3]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods is employed for full structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Expected ¹H NMR Spectrum:
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Aromatic Protons: Two singlets are expected for the two aromatic protons, likely in the range of δ 7.0-7.8 ppm. The proton at C6 will be a singlet, and the proton at C3 will be another singlet.
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Methoxy Protons: Two sharp singlets, each integrating to 3H, are expected for the two non-equivalent methoxy groups, typically in the range of δ 3.8-4.0 ppm.
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Sulfonamide Protons: A broad singlet integrating to 2H for the -NH₂ group. Its chemical shift is highly variable (δ 5.0-7.5 ppm) and depends on concentration and solvent. It may exchange with D₂O.
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Expected ¹³C NMR Spectrum:
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the methoxy groups will be downfield (δ ~150 ppm), while the carbon attached to the sulfonamide group will also be significantly downfield.
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Methoxy Carbons: Two signals for the methoxy carbons are expected around δ 56-60 ppm.
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Mass Spectrometry (MS)
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Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) mass spectrometry.
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Expected Data: The primary goal is to confirm the molecular weight.
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Positive Ion Mode: Expect to observe the protonated molecular ion [M+H]⁺ at m/z 252.01.
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Negative Ion Mode: Expect to observe the deprotonated molecular ion [M-H]⁻ at m/z 250.00.
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Isotopic Pattern: A crucial validation step is observing the characteristic isotopic pattern for a chlorine-containing compound. There will be two peaks, [M] and [M+2], in an approximate 3:1 ratio of intensity, confirming the presence of one chlorine atom.
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Fragmentation: Common fragmentation pathways for sulfonamides involve the loss of SO₂ (64 Da) from the molecular ion. [4]
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Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical. While specific toxicity data for this compound is limited, information can be extrapolated from its functional groups and precursor.
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Hazard Identification:
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The precursor, 2-chloro-4,5-dimethoxybenzene-1-sulfonyl chloride, is classified as corrosive and can cause severe skin burns and eye damage. [5] * The target compound, 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide, is classified with warnings for acute toxicity (if swallowed, inhaled, or in contact with skin), skin irritation, and serious eye irritation. [2]It may also cause respiratory irritation. [6]
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Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Wear nitrile or other chemically resistant gloves.
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Skin Protection: A lab coat must be worn. Ensure exposed skin is covered.
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Respiratory Protection: Handle in a well-ventilated fume hood. Avoid generating dust. If handling large quantities, a respirator may be necessary.
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Handling:
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area. [7] * Keep away from strong oxidizing agents and strong bases.
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Disposal:
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Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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Potential Applications
Sulfonamides are a well-established class of "privileged structures" in medicinal chemistry. Their ability to act as bioisosteres of carboxylic acids and amides, coupled with their specific hydrogen bonding capabilities, makes them valuable for designing enzyme inhibitors. Derivatives of this core structure could be investigated for a range of biological activities, including but not limited to:
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Antibacterial agents (by inhibiting dihydropteroate synthase). [8]* Carbonic anhydrase inhibitors.
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Protease inhibitors.
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Kinase inhibitors.
The specific substitution pattern of 2-Chloro-4,5-dimethoxybenzene-1-sulfonamide provides a unique electronic and steric profile that can be exploited in structure-activity relationship (SAR) studies for developing novel therapeutic agents.
References
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ECHA. (n.d.). 2-chloro-4,5-dimethoxybenzene-1-sulfonamide — Chemical Substance Information. European Chemicals Agency. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. RSC.org. Retrieved from [Link]
- Aziz-ur-Rehman, et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(9), 4933-4938.
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PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Buzil-Werk Wagner GmbH & Co. KG. (2021). Safety Data Sheet. Retrieved from [Link]
- Sreenivasa, S., et al. (2012). 2-Chloro-N-(4-methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763.
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ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. Retrieved from [Link]
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MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
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MDPI. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]
- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
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Molport. (n.d.). Compound 4-{[(2,5-dimethoxyphenyl)methylidene]amino}benzene-1-sulfonamide. Retrieved from [Link]
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ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]
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I.R.I.S. (2023). Biotic transformation products of sulfonamides in environmental water samples. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
- Ren, S., et al. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 14(18), 4782–4785.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379.
- Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4,6-dimethoxy-1,3,5-triazine. National Center for Biotechnology Information. Retrieved from [Link]
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Shimadzu. (2013). MALDI Matrix List. Retrieved from [Link]
- Google Patents. (n.d.). Diazo-compound of 2-amino-chloro-1-oxy-3-sulphobenzene and its production.
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